molecular formula C15H22N2O B2941609 1-(1-hexyl-1H-benzimidazol-2-yl)ethanol CAS No. 305347-47-1

1-(1-hexyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B2941609
CAS No.: 305347-47-1
M. Wt: 246.354
InChI Key: LNUMEZKUSAWDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid. This structure is found in various natural products, such as purines, histidine, and histamine .


Synthesis Analysis

While specific synthesis methods for “1-(1-hexyl-1H-benzimidazol-2-yl)ethanol” are not available, benzimidazole derivatives are often synthesized from o-phenylenediamine and carboxylic acids in the presence of a condensing agent .


Molecular Structure Analysis

The benzimidazole core structure consists of a fusion of a benzene ring and an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms. The presence of nitrogen in the ring makes benzimidazole a heterocyclic compound .

Scientific Research Applications

Green Chemistry Applications

  • Ionic Liquids for Petrochemical Extraction : 1-Hexyl-3-methylimidazolium hexafluorophosphate (HMImPF6) has been explored for its suitability as a solvent in petrochemical extraction processes, particularly for the removal of heptane from its azeotropic mixture with ethanol. This study emphasizes the potential of ionic liquids in facilitating more efficient and environmentally friendly extraction processes (Pereiro et al., 2006).

  • Alcohol Extraction from Water : The effectiveness of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide in separating ethanol from water showcases the potential of using ionic liquids for biofuel production, offering an alternative to conventional distillation methods that are energy-intensive (Chapeaux et al., 2008).

Pharmaceutical and Biological Research

  • Benzimidazole Derivatives as Pharmaceutical Agents : Research into benzimidazole derivatives, including 1-(1H-benzimidazol-2-yl)ethanol, reveals their potential in developing new pharmaceutical agents due to their diverse biological activities. This includes their use in synthesizing metal complexes for potential antioxidant and enzyme inhibitory activities (Taj et al., 2020).

Materials Science

  • Synthesis of Benzimidazole Derivatives : The synthesis of benzimidazole derivatives through green chemistry approaches, such as solvent-free conditions or using environmentally benign solvents, highlights the focus on more sustainable chemical synthesis methods. These derivatives have applications ranging from materials science to drug development (Aghapoor et al., 2018).

Properties

IUPAC Name

1-(1-hexylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)16-15(17)12(2)18/h6-7,9-10,12,18H,3-5,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUMEZKUSAWDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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